N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide
Description
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound that belongs to the class of benzotriazine derivatives
Properties
Molecular Formula |
C20H21N5O3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H21N5O3/c1-13(2)14-7-9-15(10-8-14)22-18(26)11-21-19(27)12-25-20(28)16-5-3-4-6-17(16)23-24-25/h3-10,13H,11-12H2,1-2H3,(H,21,27)(H,22,26) |
InChI Key |
LQVXDEQAMDINSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with acetic anhydride to form an intermediate, which is then reacted with N-[4-(propan-2-yl)phenyl]glycinamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzotriazine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one derivatives: These compounds share a similar benzotriazine core structure.
N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides: These derivatives are also based on the benzotriazine scaffold and exhibit similar chemical properties.
Uniqueness
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide is unique due to its specific functional groups and the combination of benzotriazine and glycinamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide is a synthetic compound that incorporates a benzotriazine moiety with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a benzotriazine core, which is known for its diverse biological activities. Its molecular formula is , and it exhibits a molecular weight of approximately 342.39 g/mol.
1. Antitumor Activity
Research indicates that derivatives of benzotriazines, including the target compound, exhibit significant antitumor properties. A study highlighted that certain analogues of benzotriazine demonstrated cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the benzotriazine moiety enhances the compound's ability to inhibit tumor growth .
2. Antioxidant Properties
The antioxidant capacity of this compound was evaluated through in vitro assays measuring lipid peroxidation inhibition. The compound showed promising results with an average inhibition rate of 86.5%, indicating its potential as a radical scavenger .
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. Notably, it demonstrated inhibitory activity against lipoxygenase (LOX), which is involved in inflammatory processes. The most potent derivatives exhibited IC₅₀ values significantly lower than standard inhibitors, indicating strong anti-inflammatory potential .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its structural features:
- Benzotriazine Core : This moiety is linked to various pharmacological activities including cytotoxicity and enzyme inhibition.
- Amide Bond : The stability provided by the amide linkage enhances the compound's reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
